Ethyl (R)-1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate Hydrochloride
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Overview
Description
Ethyl ®-1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate Hydrochloride is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . Pyrazoles are known for their versatility and have been extensively studied for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate Hydrochloride typically involves the cyclization of ethyl 5-(3-aryl-3-oxopropinyl)anthranilates with arylhydrazines . This reaction occurs with excellent regioselectivity, resulting in the formation of the desired pyrazole derivative . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve the use of transition-metal catalysts and photoredox reactions to enhance the efficiency and yield of the synthesis . One-pot multicomponent processes and novel reactants are also employed to streamline the production and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted pyrazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine derivatives, β-diketones, and transition-metal catalysts . Reaction conditions often involve the use of solvents such as ethanol and heating to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Ethyl ®-1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a versatile scaffold in organic synthesis for the preparation of more complex heterocyclic systems.
Biology: Studied for its potential antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Investigated for its anticancer and antidiabetic activities.
Industry: Employed in the synthesis of bioactive chemicals and reactions in various media.
Mechanism of Action
The mechanism of action of Ethyl ®-1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its observed biological activities . For example, it may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-pyrazolecarboxylate: Used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides.
Pyrazoloquinolines: Synthesized through condensation and hydrolysis followed by cyclization, exhibiting pharmacological activities.
Uniqueness
Ethyl ®-1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate Hydrochloride stands out due to its unique regioselectivity in synthesis and its diverse biological activities . Its ability to undergo various chemical reactions and form different substituted derivatives makes it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C8H12ClN3O2 |
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Molecular Weight |
217.65 g/mol |
IUPAC Name |
ethyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H11N3O2.ClH/c1-2-13-8(12)7-5-3-10-11-6(5)4-9-7;/h3,7,9H,2,4H2,1H3,(H,10,11);1H |
InChI Key |
LDOODJIGASHNSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2=C(CN1)NN=C2.Cl |
Origin of Product |
United States |
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